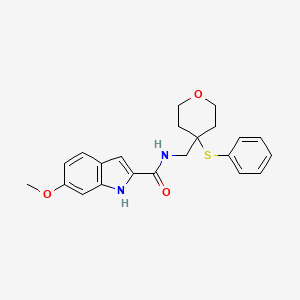

![molecular formula C20H23ClFN3OS2 B2509293 N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride CAS No. 1215839-80-7](/img/structure/B2509293.png)

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

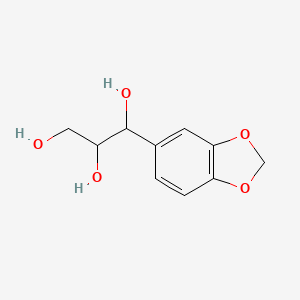

The compound , N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride, is a chemical entity that appears to be a hybrid molecule incorporating elements of benzothiazole and a propanamide moiety with a phenylthio substituent. Although the specific compound is not directly discussed in the provided papers, similar compounds with benzothiazole and phenylthiazolyl groups have been synthesized and evaluated for their biochemical properties, suggesting a potential interest in this class of compounds for their biological activities .

Synthesis Analysis

The synthesis of related compounds typically involves the coupling of an amine with a carboxylic acid derivative to form an amide bond. For instance, the synthesis of a bio-functional hybrid compound with a biphenyl moiety was achieved in one step from the corresponding ethan-1-amine and flurbiprofen . This suggests that the synthesis of the compound might also be feasible through a similar amide coupling reaction, possibly using a suitable dimethylaminoethylamine and a 6-fluorobenzo[d]thiazol-2-yl carboxylic acid derivative, followed by the introduction of the phenylthio group.

Molecular Structure Analysis

The molecular structure of such compounds is often characterized using spectroscopic techniques such as NMR, UV, and mass spectrometry. The paper on the biphenyl derivative provides an example of how these techniques are used to fully characterize the synthesized compounds . The molecular structure of the compound would likely be elucidated using similar methods, providing insights into the arrangement of its functional groups and overall molecular conformation.

Chemical Reactions Analysis

While the specific chemical reactions of the compound are not detailed in the provided papers, the biochemical evaluation of similar compounds, such as the N-(4-phenylthiazol-2-yl)benzenesulfonamides, reveals their potential as enzyme inhibitors . These compounds were found to be high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. This suggests that the compound may also interact with biological targets and could be evaluated for similar inhibitory activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically influenced by their functional groups and molecular structure. For example, the presence of a dimethylamino group could impart basic properties, while the fluorobenzo[d]thiazol moiety might contribute to the compound's electronic characteristics and its potential bioactivity. The phenylthio group could affect the compound's lipophilicity and thus its pharmacokinetic profile. These properties would need to be experimentally determined using techniques such as solubility tests, melting point determination, and chromatographic methods to understand the compound's behavior in different environments.

Applications De Recherche Scientifique

Diverse Chemical Library Generation The compound 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride has been utilized as a starting material in various alkylation and ring closure reactions to generate a structurally diverse library of compounds. This approach highlights the compound's versatility in facilitating the synthesis of a wide range of chemical entities with potential pharmacological applications, underscoring the importance of structural diversity in drug discovery (Roman, 2013).

Neurokinin-1 Receptor Antagonism A structurally related compound, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, has been identified as a high affinity, orally active neurokinin-1 receptor antagonist. This compound showcases the potential of structurally related molecules in the development of new treatments for conditions such as emesis and depression, emphasizing the therapeutic relevance of these chemical scaffolds (Harrison et al., 2001).

Insecticidal Activity Flubendiamide, another molecule with similarities to the compound of interest, represents a novel class of insecticides characterized by unique structural features. This compound has demonstrated extremely strong insecticidal activity, particularly against lepidopterous pests, including resistant strains. The distinctive chemical structure and mode of action of flubendiamide highlight the potential of related compounds in agricultural pest management (Tohnishi et al., 2005).

Propriétés

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenylsulfanylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3OS2.ClH/c1-23(2)11-12-24(19(25)10-13-26-16-6-4-3-5-7-16)20-22-17-9-8-15(21)14-18(17)27-20;/h3-9,14H,10-13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXHRJSVJHMFAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)CCSC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClFN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclopropyl)-2-[N-(2-phenylethyl)acetamido]acetamide](/img/structure/B2509211.png)

![2,6-difluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2509212.png)

![N~2~-(furan-2-ylmethyl)-N-[2-(methoxycarbonyl)phenyl]-alpha-asparagine](/img/structure/B2509214.png)

![7-(2-ethoxyethyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2509220.png)

![8-methyl-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2509224.png)

![ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2509230.png)